4-Hydroxy-2-methylbenzoic acid

Übersicht

Beschreibung

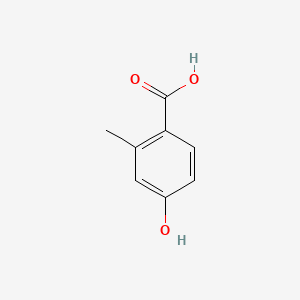

4-Hydroxy-2-methylbenzoic acid, also known as 4-hydroxy-o-toluic acid, is an organic compound with the molecular formula C8H8O3. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group and a methyl group on the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, resins, and as an intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 4-hydroxy-2-methylbenzoic acid involves the Kolbe-Schmitt reaction. This reaction introduces a carboxyl group into a phenol using an alkali metal phenoxide and carbon dioxide under high-temperature and high-pressure conditions. Specifically, the reaction requires a temperature of about 200°C and a pressure of several hundred to several thousand kilopascals .

Industrial Production Methods: For industrial production, a novel method involves reacting a compound represented by a general formula with carbon dioxide to obtain an intermediate compound, followed by dealkylation to produce this compound. This method aims to improve the selectivity and yield of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Hydroxy-2-methylbenzoic acid serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its primary applications in this domain include:

- Anti-inflammatory Drugs : The compound is utilized in formulating medications aimed at reducing inflammation and pain. It acts by inhibiting specific enzymes involved in the inflammatory process.

- Analgesics : Similar to anti-inflammatory drugs, it contributes to the development of pain-relieving medications.

Case Study: Anti-inflammatory Mechanisms

A study highlighted the compound's role in modulating inflammatory pathways, demonstrating its potential effectiveness in treating conditions like arthritis and other inflammatory diseases. The findings suggest that derivatives of this compound can enhance therapeutic efficacy while minimizing side effects .

Cosmetic Industry

In the cosmetic sector, this compound is employed as a preservative and stabilizer . Its benefits include:

- Shelf Life Extension : The compound helps prolong the shelf life of cosmetic products by preventing microbial growth.

- Safety Enhancements : It contributes to the overall safety profile of cosmetics, ensuring they remain effective over time.

Food Additives

This compound is also recognized for its role as a food preservative . Its applications include:

- Spoilage Prevention : It inhibits microbial growth in processed foods, thus maintaining quality and safety.

- Quality Maintenance : By preventing oxidation and degradation, it ensures that food products retain their desired flavors and nutritional values.

Polymer Production

In polymer chemistry, this compound is involved in producing various resins and polymers. Key applications include:

- Durable Materials : It contributes to developing robust materials used in packaging and coatings.

- Adhesives and Sealants : The compound serves as a building block for creating strong adhesives that are essential in various industrial applications.

Research Applications

In academic and industrial research settings, this compound is utilized as a reagent in chemical reactions. Its significance lies in:

- Organic Synthesis : It aids researchers in studying organic synthesis pathways and compound interactions.

- Chemical Reactions : The compound's unique structure allows it to participate in various reactions, facilitating the discovery of new compounds.

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory drugs, analgesics | Pain relief, reduced inflammation |

| Cosmetic Industry | Preservative, stabilizer | Extended shelf life, enhanced safety |

| Food Additives | Preservative | Spoilage prevention, quality maintenance |

| Polymer Production | Resins, durable materials | Strong adhesives, robust packaging |

| Research Applications | Reagent for organic synthesis | Facilitates chemical research |

Wirkmechanismus

The mechanism of action of 4-hydroxy-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. The hydroxyl and carboxyl groups play a crucial role in its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

- 2-Hydroxy-4-methylbenzoic acid (4-methylsalicylic acid)

- 4-Hydroxy-3-methylbenzoic acid

- 4-Methoxybenzoic acid

Comparison: 4-Hydroxy-2-methylbenzoic acid is unique due to the specific positioning of the hydroxyl and methyl groups on the benzene ring, which influences its chemical reactivity and biological activity. Compared to 2-hydroxy-4-methylbenzoic acid, it has different substitution patterns that affect its interaction with enzymes and other molecular targets .

Biologische Aktivität

4-Hydroxy-2-methylbenzoic acid, also known as 4-hydroxy-m-cresol or p-hydroxy-methylbenzoic acid, is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, antidiabetic, and potential anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a derivative of benzoic acid, characterized by a hydroxyl group (-OH) and a methyl group (-CH₃) attached to the benzene ring. Its chemical structure can be represented as follows:

This structure contributes to its various biological properties, making it a subject of interest in pharmacological research.

Antibacterial and Antifungal Properties

Research has demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative in food and pharmaceuticals .

Additionally, antifungal activity has been observed against various fungal strains, highlighting its utility in treating fungal infections. The compound's mechanism may involve disrupting the cell membrane integrity of pathogens .

Antidiabetic Effects

Recent studies have indicated that this compound possesses antidiabetic properties. It has been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. In vitro studies demonstrated that the compound stimulates glucose uptake in muscle cells, which could be beneficial for managing type 2 diabetes .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative stress. This property is crucial for preventing chronic diseases associated with oxidative damage .

Estrogenic Activity

Emerging evidence suggests that this compound may act as a phytoestrogen. It has been shown to bind to estrogen receptors and modulate estrogen-related pathways in breast cancer cells. A study indicated that it increased the proliferation of MCF-7 cells (a breast cancer cell line) through activation of the ERK/AKT signaling pathway . This estrogen-like effect could have implications for hormone replacement therapies and breast cancer treatment strategies.

Neuroinflammation Inhibition

A study investigated the effects of this compound on neuroinflammation in microglial cells. The results showed that the compound significantly reduced the release of pro-inflammatory cytokines and nitric oxide in response to lipopolysaccharide (LPS) stimulation. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Cytotoxicity Assessment

In vivo studies assessing the cytotoxic effects of this compound revealed an LD50 greater than 2000 mg/kg in rats, indicating low toxicity at therapeutic doses. However, mild irritation was noted upon dermal exposure, necessitating caution in formulations intended for topical use .

Research Findings Overview

Q & A

Basic Research Questions

Q. How can the solubility of 4-Hydroxy-2-methylbenzoic acid be optimized for experimental applications under varying pH conditions?

Methodological Answer:

The solubility of this compound is pH-dependent due to its carboxylic and hydroxyl functional groups. Studies show distinct absorption peaks at 248 nm and 347 nm under specific pH and concentration conditions . To optimize solubility:

- Acidic conditions (pH < 3): Protonation of the carboxylic group reduces solubility; use polar aprotic solvents (e.g., DMSO).

- Neutral to alkaline conditions (pH 7–10): Deprotonation enhances aqueous solubility. Adjust using phosphate or carbonate buffers.

Table 1: Solubility Profile vs. pH

| pH Range | Solubility (mg/mL) | Preferred Solvent |

|---|---|---|

| 2–3 | 0.5–1.2 | DMSO |

| 7–8 | 8.5–12.0 | Aqueous buffer |

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

Key safety measures include:

- Personal protective equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of aerosols .

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Keep in airtight containers at 2–30°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound derivatives in catalytic reactions?

Methodological Answer:

Density Functional Theory (DFT) and molecular docking simulations are used to study electronic properties and interaction sites. For example:

- IUPAC-compliant software (e.g., Gaussian): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- PubChem tools: Analyze InChI keys (e.g., APAJGWMMTSSXSI-DEDYPNTBSA-N) to map steric effects in derivatives .

Case Study: Derivatives with electron-withdrawing groups (e.g., –CN) show enhanced reactivity in Suzuki-Miyaura couplings .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

Methodological Answer:

Challenges include:

- Twinned crystals: Use SHELXL for twin-law refinement and HKLF 5 data format .

- Disorder in methyl/hydroxy groups: Apply restraints (e.g., DFIX, SIMU) to stabilize refinement .

- High-resolution data: SHELXE resolves phase problems via dual-space cycling for experimental phasing .

Pro Tip: Validate refinement with R-factor convergence (< 5%) and CheckCIF/PLATON reports.

Q. What enzymatic pathways degrade this compound in anaerobic microbial consortia?

Methodological Answer:

Anaerobic degradation involves:

Decarboxylation: Microbial consortia convert the compound to 4-methylphenol via CO₂ incorporation .

Methanogenic breakdown: Reductive dehydroxylation by Methanosaeta spp. produces acetate and methane .

Experimental Design:

- Use isotopic labeling (¹³C) to trace CO₂ assimilation .

- Monitor metabolite formation via LC-MS/MS in sludge samples.

Q. How can NMR and HPLC be optimized for quantifying this compound in biological matrices?

Methodological Answer:

- NMR (¹H/¹³C): Use DMSO-d₆ as a solvent for sharp peaks (δ 7.2–7.8 ppm for aromatic protons) .

- HPLC:

- Column: C18 reverse-phase (5 μm, 250 mm × 4.6 mm).

- Mobile phase: 0.1% formic acid in acetonitrile/water (60:40 v/v).

- Detection: UV at 254 nm for maximum sensitivity .

Validation: Achieve linearity (R² > 0.995) across 0.1–100 μg/mL and LOD < 0.05 μg/mL.

Eigenschaften

IUPAC Name |

4-hydroxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMFSGOFUHEVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206490 | |

| Record name | 4-Hydroxy-o-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-39-2 | |

| Record name | 4-Hydroxy-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-o-toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 578-39-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-o-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-o-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-O-TOLUIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4NMG5AH8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.